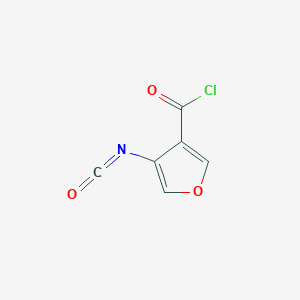

4-Isocyanatofuran-3-carbonyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

80761-37-1 |

|---|---|

Molecular Formula |

C6H2ClNO3 |

Molecular Weight |

171.54 g/mol |

IUPAC Name |

4-isocyanatofuran-3-carbonyl chloride |

InChI |

InChI=1S/C6H2ClNO3/c7-6(10)4-1-11-2-5(4)8-3-9/h1-2H |

InChI Key |

UQUBWXLTISIEOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CO1)N=C=O)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Strategies

Retrosynthetic Analysis for 4-Isocyanatofuran-3-carbonyl Chloride Precursors

Retrosynthetic analysis is the process of breaking down a target molecule into simpler, commercially available starting materials. For this compound, the analysis involves two primary disconnections corresponding to the formation of the principal functional groups.

C-Cl Bond Disconnection : The carbonyl chloride can be retrosynthetically disconnected to its corresponding carboxylic acid, furan-3-carboxylic acid. This is a standard transformation in synthetic chemistry.

C-N Bond Disconnection : The isocyanate group can be traced back to a precursor functional group at the C4 position. The most common precursor for an isocyanate via the Curtius rearrangement is an acyl azide (B81097), which in turn comes from a carboxylic acid. Therefore, a key precursor is a furan-3,4-dicarboxylic acid derivative. Alternatively, an isocyanate can be formed from a primary amine via phosgenation, suggesting 4-aminofuran-3-carboxylic acid as another potential precursor.

This analysis suggests that a key intermediate for the synthesis is a furan (B31954) ring substituted at the C3 and C4 positions with groups that can be converted into a carbonyl chloride and an isocyanate, respectively. A plausible and versatile starting point would be furan-3,4-dicarboxylic acid or a suitable derivative thereof.

Conventional Synthetic Routes to Furan-3-carbonyl Chloride Core

The formation of the furan-3-carbonyl chloride moiety is a critical phase of the synthesis. This typically involves the preparation of furan-3-carboxylic acid followed by its conversion to the more reactive acid chloride.

The conversion of furan-3-carboxaldehyde to furan-3-carboxylic acid is a crucial oxidation step. The furan ring is susceptible to degradation under harsh oxidizing conditions, necessitating the use of mild and selective reagents. osi.lv Biocatalytic methods using whole-cell biocatalysts have been shown to be effective for the oxidation of furan aldehydes to their corresponding carboxylic acids with high productivity. researchgate.net For instance, whole-cells of Pseudomonas putida KT2440 have been used for the selective oxidation of furfural (B47365) to furoic acid in quantitative yields. frontiersin.org Chemical methods are also prevalent, employing various oxidizing agents under controlled conditions to achieve the desired transformation.

| Oxidizing Agent/Method | Typical Conditions | Notes |

|---|---|---|

| Silver(I) oxide (Ag₂O) | Aqueous NaOH or NH₄OH | Tollens' reagent; a mild and classic method for aldehyde oxidation. |

| Potassium permanganate (B83412) (KMnO₄) | Aqueous basic solution, controlled temperature | A strong oxidant that requires careful condition control to prevent ring cleavage. |

| Biocatalysis (e.g., P. putida) | Aqueous buffer, whole-cell catalyst | Offers high selectivity and operates under environmentally benign conditions. frontiersin.org |

| Ruthenium-based catalysts | O₂, elevated temperature and pressure | Heterogeneous catalysts like Ru/C can be used for aerobic oxidation. rmit.edu.au |

Once furan-3-carboxylic acid is obtained, it is converted to the more reactive furan-3-carbonyl chloride. This transformation is essential for subsequent reactions. Several reagents are commonly employed for this purpose, each with its own advantages. chemguide.co.ukmasterorganicchemistry.com

Thionyl Chloride (SOCl₂) : This is a widely used reagent that reacts with carboxylic acids to produce the acyl chloride, with sulfur dioxide and hydrogen chloride as gaseous byproducts, simplifying purification. chemguide.co.ukmasterorganicchemistry.comlibretexts.org

Oxalyl Chloride ((COCl)₂) : Often considered a milder and more selective reagent than thionyl chloride. sci-hub.se The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF) and also produces only gaseous byproducts (CO, CO₂, and HCl). researchgate.netchemicalbook.com In some cases, using oxalyl chloride is crucial, as thionyl chloride can lead to the degradation of sensitive substrates like certain furan derivatives. rsc.org

Triphosgene (B27547) : A solid, safer alternative to gaseous phosgene (B1210022), which can also be used for this conversion.

| Chlorinating Agent | Typical Byproducts | Key Advantages |

|---|---|---|

| Thionyl Chloride (SOCl₂) | SO₂(g), HCl(g) | Cost-effective, gaseous byproducts are easily removed. masterorganicchemistry.com |

| Oxalyl Chloride ((COCl)₂) | CO(g), CO₂(g), HCl(g) | Milder conditions, high reactivity, clean reaction with gaseous byproducts. sci-hub.sechemicalbook.com |

| Triphosgene (BTC) | CO₂(g), HCl(g) | Solid, stable, and safer to handle than phosgene. |

Introduction of the Isocyanate Functionality at the C4 Position

The introduction of the isocyanate group is the final key transformation. This can be achieved through several established methods, most notably the Curtius rearrangement or by phosgenation of a primary amine.

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to form an isocyanate with the loss of nitrogen gas. wikipedia.orgvedantu.com This reaction is known for its high efficiency and tolerance of a wide range of functional groups. nih.govrsc.org

The synthetic sequence would begin with a furan derivative having a carboxylic acid at the C4 position. This acid is first converted to an acyl chloride, which then reacts with an azide source (e.g., sodium azide) to form the acyl azide intermediate. Upon gentle heating, this intermediate rearranges, expelling nitrogen gas to yield the desired isocyanate. wikipedia.orgorganic-chemistry.org Research indicates that the decomposition is a concerted process, where the loss of nitrogen and the migration of the R-group occur simultaneously. wikipedia.orgvedantu.com

Reaction Scheme: R-COOH → R-COCl → R-CON₃ → R-N=C=O + N₂

This method is highly effective for preparing isocyanates from carboxylic acids under mild conditions. nih.gov

Alternative strategies exist for forming the isocyanate group, offering different safety and procedural profiles.

Phosgenation : This industrial method involves the reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene. wikipedia.org In this context, a 4-aminofuran precursor would be required. While effective, this method involves highly toxic reagents, necessitating stringent safety precautions. rsc.orgresearchgate.net

Diphenylphosphoryl Azide (DPPA) : DPPA serves as a versatile and safer reagent for a one-pot conversion of carboxylic acids directly to isocyanates. chemicalbook.comtcichemicals.com It facilitates a modified Curtius rearrangement where the carboxylic acid is activated in situ, reacts with the azide, and rearranges to the isocyanate without the need to isolate the potentially explosive acyl azide intermediate. chemicalbook.comorgsyn.org This approach is often preferred in laboratory settings due to its operational simplicity and enhanced safety. commonorganicchemistry.com

| Method | Precursor | Key Reagents | Primary Advantage |

|---|---|---|---|

| Curtius Rearrangement | Carboxylic Acid | SOCl₂, NaN₃ | High efficiency, broad functional group tolerance. nih.govrsc.org |

| Phosgenation | Primary Amine | Phosgene (COCl₂) or Triphosgene | Established industrial method. wikipedia.org |

| DPPA-Mediated Rearrangement | Carboxylic Acid | Diphenylphosphoryl Azide (DPPA) | One-pot procedure, avoids isolation of acyl azide. chemicalbook.comtcichemicals.com |

Chemo- and Regioselective Synthesis of this compound

The primary challenge in synthesizing this compound lies in the selective introduction of two highly reactive and mutually incompatible functional groups—an isocyanate and a carbonyl chloride—onto the furan ring at specific positions. The isocyanate group is susceptible to nucleophilic attack, including by chloride ions, while the carbonyl chloride is highly sensitive to moisture and can react with any amine precursors to the isocyanate. Therefore, the order of functional group introduction and the use of protecting groups are critical considerations. A logical and strategic starting material for such a synthesis is furan-3,4-dicarboxylic acid, which provides the necessary carbon skeleton and functional group handles at the correct positions. thieme-connect.comrsc.orgacs.org

Stepwise Functionalization Strategies

A stepwise approach is the most straightforward and controllable method for the synthesis of this compound from furan-3,4-dicarboxylic acid. This strategy involves the sequential conversion of the two carboxylic acid groups, likely involving a protection/deprotection sequence to ensure selectivity.

One plausible pathway begins with the selective protection of one of the carboxylic acid groups. For instance, mono-esterification to form a methyl or ethyl ester would allow for the transformation of the remaining free carboxylic acid.

Pathway A: Isocyanate Formation Followed by Carbonyl Chloride Formation

Mono-protection: Furan-3,4-dicarboxylic acid is converted to its monoester, for example, 4-(methoxycarbonyl)furan-3-carboxylic acid.

Conversion to Isocyanate: The free carboxylic acid at the 4-position can be converted to an isocyanate group via the Curtius rearrangement. nih.govwikipedia.orgallen.in This reaction proceeds through an acyl azide intermediate and is known for its tolerance of a wide range of functional groups, including esters. wikipedia.org The carboxylic acid is first converted to an acyl chloride, then to an acyl azide, which upon thermal or photochemical rearrangement, yields the isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org

Deprotection: The ester group at the 3-position is then hydrolyzed back to a carboxylic acid.

Formation of Carbonyl Chloride: The final step involves the conversion of the carboxylic acid at the 3-position to the target carbonyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgcommonorganicchemistry.commasterorganicchemistry.com

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Mono-esterification | Methanol, Acid catalyst | 4-(Methoxycarbonyl)furan-3-carboxylic acid |

| 2 | Curtius Rearrangement | 1. SOCl₂ 2. NaN₃ 3. Heat | Methyl 4-isocyanatofuran-3-carboxylate |

| 3 | Hydrolysis | LiOH, H₂O | 4-Isocyanatofuran-3-carboxylic acid |

| 4 | Chlorination | (COCl)₂, cat. DMF | This compound |

Pathway B: Carbonyl Chloride Formation Followed by Isocyanate Formation

An alternative stepwise route would involve forming the carbonyl chloride first. This is more challenging due to the high reactivity of the carbonyl chloride, which would likely not tolerate the conditions required for the subsequent Curtius rearrangement. However, a strategy involving an amine precursor and final-step phosgenation could be envisioned.

Mono-protection and Amide formation: Starting from the monoester, the free carboxylic acid is converted to a primary amide.

Hofmann Rearrangement: The amide can then be converted to an amine via the Hofmann rearrangement, which results in a one-carbon shorter amine. wikipedia.org This would place an amino group at the 4-position.

Deprotection and Chlorination: The ester is hydrolyzed, and the resulting carboxylic acid is converted to the carbonyl chloride.

Isocyanate Formation: The final step would be the conversion of the amine to an isocyanate using phosgene or a phosgene substitute. nih.govfsalforu.com This step must be performed under strictly anhydrous conditions to prevent the hydrolysis of the carbonyl chloride.

This route is less ideal due to the harsh conditions of the Hofmann rearrangement and the high reactivity of the intermediates.

One-Pot Multicomponent Synthetic Sequences

While more complex to develop, a one-pot synthesis offers advantages in terms of efficiency and reduced waste. A hypothetical one-pot procedure could involve the sequential addition of reagents to a solution of furan-3,4-dicarboxylic acid without the isolation of intermediates.

A plausible one-pot strategy could leverage the different reactivity of the two carboxylic acid groups under specific conditions, or the careful, sequential addition of reagents. For example, one could envision a process starting with the formation of the di-acyl chloride from furan-3,4-dicarboxylic acid. Then, selective reaction of one acyl chloride with sodium azide would form the mono-acyl azide, leaving the other acyl chloride intact. Subsequent heating would induce the Curtius rearrangement to form the isocyanate.

| Step (in one pot) | Reagent Added | Transformation |

| 1 | Excess Oxalyl Chloride, cat. DMF | Furan-3,4-dicarboxylic acid → Furan-3,4-dicarbonyl dichloride |

| 2 | 1 equivalent of Sodium Azide (at low temp) | Selective conversion of one acyl chloride to an acyl azide |

| 3 | Gentle heating | Curtius rearrangement of the acyl azide to the isocyanate |

This sequence would be highly dependent on the differential reactivity of the two carbonyl chloride groups and the ability to control the stoichiometry of the azide addition precisely. Research into such selective transformations is an active area of synthetic chemistry. beilstein-journals.org

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the proposed syntheses can significantly reduce their environmental impact. This involves the careful selection of reagents, solvents, and the use of catalytic methods to improve efficiency.

Utilization of Sustainable Reagents and Solvents

The choice of reagents is a key aspect of a green synthetic route. In the context of synthesizing this compound, several improvements can be proposed over traditional methods.

Phosgene Alternatives: The conversion of amines to isocyanates traditionally uses highly toxic phosgene gas. fsalforu.comacs.orgsabtechmachine.com Safer alternatives include diphosgene (a liquid) and triphosgene (a solid), which are easier to handle and generate phosgene in situ. rsc.orgquora.com Non-phosgene routes, such as the Curtius, Hofmann, or Lossen rearrangements, are inherently greener as they avoid the use of phosgene entirely. nih.govunacademy.com Carbon dioxide can also be used as a C1 source in some modern isocyanate syntheses, representing a much more sustainable option. ionike.com

Chlorinating Agent Selection: For the conversion of the carboxylic acid to the carbonyl chloride, thionyl chloride and oxalyl chloride are common reagents. chemguide.co.ukiitk.ac.in Oxalyl chloride is often preferred in laboratory settings as the byproducts (CO, CO₂) are gaseous and easily removed, simplifying purification. researchgate.net While effective, these reagents are still hazardous. Research into milder, solid-supported chlorinating agents could provide a greener alternative.

Sustainable Solvents: The choice of solvent has a major impact on the environmental footprint of a synthesis. Replacing chlorinated solvents like dichloromethane (B109758) (DCM) or hazardous polar aprotic solvents like dimethylformamide (DMF) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or in some cases, even water or ionic liquids, can significantly improve the sustainability of the process.

| Conventional Reagent | Green Alternative | Rationale |

| Phosgene | Diphosgene, Triphosgene, Non-phosgene routes (e.g., Curtius) | Reduced toxicity and handling hazards. rsc.orgrsc.org |

| Thionyl Chloride | Oxalyl Chloride | Gaseous byproducts simplify workup. researchgate.net |

| Chlorinated Solvents (e.g., DCM) | 2-MeTHF, CPME | Derived from renewable sources, less toxic. |

Catalytic Approaches for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways to increased reaction rates, lower energy consumption, and reduced waste.

Catalysis in Carbonyl Chloride Formation: The conversion of carboxylic acids to acid chlorides using thionyl chloride or oxalyl chloride is often catalyzed by a small amount of N,N-dimethylformamide (DMF). google.comwikipedia.org The catalyst activates the chlorinating agent, allowing the reaction to proceed under milder conditions.

Catalytic Isocyanate Synthesis: While the Curtius rearrangement is typically thermal, catalytic variants exist that can lower the required temperature. More significantly, catalytic non-phosgene routes to isocyanates are a major area of green chemistry research. These include the reductive carbonylation of nitro compounds and the thermal decomposition of carbamates, both of which can be facilitated by metal catalysts. nih.govresearchgate.net For instance, zinc-based catalysts have shown promise in the decomposition of carbamates to isocyanates. researchgate.net The development of a catalytic method to directly convert a carboxylic acid to an isocyanate would be a significant green advancement.

Flow Chemistry: The use of continuous flow reactors can enhance the safety and efficiency of reactions involving hazardous intermediates. For example, the generation and rearrangement of the acyl azide in the Curtius reaction could be performed in a flow system. This minimizes the accumulation of potentially explosive intermediates and allows for precise control over reaction temperature and time, often leading to higher yields and purity. x-mol.net

By integrating these stepwise, one-pot, and green chemistry considerations, plausible and efficient synthetic routes to the novel compound this compound can be rationally designed.

Reactivity and Chemical Transformations

Reactions Involving the Isocyanate Moiety

Isocyanates are known for their high reactivity toward nucleophiles containing active hydrogen atoms. doxuchem.com The central carbon atom of the isocyanate group is highly electrophilic and readily undergoes addition reactions.

The reaction between an isocyanate and an alcohol results in the formation of a carbamate (B1207046), commonly known as a urethane (B1682113). wikipedia.orgkuleuven.be This reaction is a cornerstone of polyurethane chemistry. kuleuven.becdnsciencepub.com When 4-isocyanatofuran-3-carbonyl chloride reacts with an alcohol (R-OH), the alcohol's oxygen atom acts as a nucleophile, attacking the isocyanate carbon. This process is typically exothermic and can be catalyzed by Lewis acids and bases. google.com Primary alcohols are generally more reactive in this addition than secondary alcohols. kuleuven.be

The general transformation is as follows: ROH + R'NCO → ROC(O)N(H)R' wikipedia.org

| Reactant | Nucleophile | Product | Functional Group Formed |

| This compound | Alcohol (R-OH) | Furan-substituted carbamate | Carbamate (Urethane) |

The reaction kinetics are typically first-order with respect to both the isocyanate and the alcohol concentrations. researchgate.net

Isocyanates react readily with primary or secondary amines to yield urea (B33335) derivatives. doxuchem.comwikipedia.org This reaction is generally very rapid, often proceeding faster than the corresponding reaction with alcohols. researchgate.net The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isocyanate group, forming a stable carbon-nitrogen bond. researchgate.net

The general reaction is: R₂NH + R'NCO → R₂NC(O)N(H)R' wikipedia.org

| Reactant | Nucleophile | Product | Functional Group Formed |

| This compound | Amine (R-NH₂) | Furan-substituted urea | Urea |

This transformation is highly efficient and is fundamental in the synthesis of polyurea polymers when diisocyanates and diamines are used. researchgate.net

Isocyanates can participate in cycloaddition reactions with various unsaturated systems. A notable example is the [2+2] cycloaddition with olefins, particularly electron-rich ones, to form β-lactams. This reaction is often promoted by Lewis acid catalysts. Another significant class of reactions is the 1,3-dipolar cycloaddition. For instance, isocyanates react with nitrones, which act as 1,3-dipoles, to form five-membered heterocyclic rings like 1,2,4-oxadiazolidin-5-ones. researchgate.netacs.orgtandfonline.com The mechanism for these cycloadditions can be either concerted or stepwise, depending on the reactants and the polarity of the solvent. acs.org

| Reaction Type | Reactant 2 | Product Type |

| [2+2] Cycloaddition | Alkene | β-Lactam |

| [3+2] Cycloaddition | Nitrone | 1,2,4-Oxadiazolidinone |

| [4+1] Cycloaddition | Isocyanide | Functionalized heterocycle rsc.org |

Water: The reaction of isocyanates with water is a crucial process, particularly in the production of polyurethane foams. wikipedia.org The initial addition of water forms an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas. doxuchem.comwikipedia.org The newly formed amine can then react with another isocyanate molecule to form a urea linkage. noaa.gov

Reaction Steps:

RNCO + H₂O → [RNHCOOH] (Carbamic acid)

[RNHCOOH] → RNH₂ + CO₂ wikipedia.org

Thiols: Thiols (R-SH) react with isocyanates in a manner analogous to alcohols, leading to the formation of thiocarbamates. researchgate.net This reaction is generally catalyzed by a base, which deprotonates the thiol to form a more potent thiolate nucleophile. rsc.orgnih.gov The thiol-isocyanate reaction can be very rapid and efficient, often proceeding faster than the alcohol-isocyanate reaction, making it a "click" reaction candidate. nih.govupc.edu

| Nucleophile | Initial Product | Final Product(s) |

| Water | Carbamic acid | Amine + Carbon Dioxide |

| Thiol (R-SH) | Thiocarbamate | Thiocarbamate |

Reactions Involving the Carbonyl Chloride Moiety

The carbonyl chloride group (an acyl chloride) is a highly reactive carboxylic acid derivative. The carbon atom is very electrophilic due to the electron-withdrawing effects of both the oxygen and the chlorine atoms, and the chloride ion is an excellent leaving group. libretexts.orgopenstax.org

Acyl chlorides react readily with alcohols to form esters in a process known as nucleophilic acyl substitution. openstax.orgoxfordsciencetrove.com The reaction is typically very fast and exothermic, often requiring cooling. chemguide.co.uk The mechanism involves a two-step addition-elimination process. First, the nucleophilic oxygen of the alcohol attacks the carbonyl carbon, forming a tetrahedral intermediate. chemguide.co.uk Subsequently, the carbonyl double bond is reformed by the elimination of the chloride ion as the leaving group. oxfordsciencetrove.com A weak base, such as pyridine, is often added to neutralize the hydrogen chloride (HCl) byproduct. oxfordsciencetrove.comnih.gov

| Reactant | Nucleophile | Product | Byproduct |

| This compound | Alcohol (R'-OH) | Furan-substituted ester | HCl |

This reaction provides a direct and efficient method for converting the carbonyl chloride functional group into an ester, leaving the isocyanate group intact if the reaction is performed under anhydrous conditions and at low temperatures.

Nucleophilic Acyl Substitution with Amines: Formation of Amides

The reaction of this compound with primary or secondary amines proceeds through a nucleophilic acyl substitution mechanism. The acyl chloride is generally more reactive towards nucleophiles than the isocyanate. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.org This initial addition step forms a tetrahedral intermediate.

Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion as a leaving group. A second equivalent of the amine or a non-nucleophilic base then deprotonates the nitrogen atom, yielding the stable N-substituted 4-isocyanatofuran-3-carboxamide and an ammonium (B1175870) chloride salt. libretexts.org This reaction is typically rapid and exothermic. libretexts.org

General Reaction Scheme: Furan-COCl-NCO + 2 RNH₂ → Furan-CONH-R-NCO + RNH₃⁺Cl⁻

| Reactant | Product | Key Features |

| Primary/Secondary Amine | N-substituted 4-isocyanatofuran-3-carboxamide | The isocyanate group remains intact under controlled conditions. The reaction follows a nucleophilic addition-elimination mechanism. libretexts.org |

Friedel-Crafts Acylation with Aromatic Systems

The carbonyl chloride functional group allows this compound to act as an acylating agent in Friedel-Crafts reactions. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acyl chloride is activated to form a highly electrophilic acylium ion. libretexts.org This acylium ion is resonance-stabilized. libretexts.org

The aromatic system, for example benzene, then acts as a nucleophile, attacking the acylium ion to form a sigma complex (arenium ion). libretexts.org The aromaticity of the ring is restored by the loss of a proton, with the [AlCl₄]⁻ complex assisting in the deprotonation. The final product is an aryl ketone, specifically a (4-isocyanatofuran-3-yl)(aryl)methanone. A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation. libretexts.orgorganic-chemistry.org

General Reaction Scheme: Furan-COCl-NCO + Ar-H --(AlCl₃)--> Furan-CO-Ar-NCO + HCl

| Reactant | Catalyst | Product | Mechanism |

| Aromatic Compound (e.g., Benzene) | Lewis Acid (e.g., AlCl₃) | (4-isocyanatofuran-3-yl)(aryl)methanone | Electrophilic Aromatic Substitution |

Hydrazinolysis and Azide (B81097) Formation

Treatment of this compound with hydrazine (B178648) (N₂H₄) results in hydrazinolysis of the acyl chloride to form 4-isocyanatofuran-3-carbohydrazide. This reaction follows the typical nucleophilic acyl substitution pathway.

The resulting hydrazide can be converted into an acyl azide. This is commonly achieved by reacting the hydrazide with a source of nitrous acid, such as sodium nitrite (B80452) (NaNO₂) in an acidic medium, at low temperatures. The intermediate N-nitrosohydrazide readily loses water to furnish the 4-isocyanatofuran-3-carbonyl azide. Acyl azides are versatile intermediates, notably known for undergoing the Curtius rearrangement upon heating to yield an isocyanate, with the loss of nitrogen gas. wikipedia.orgrsc.org In this specific molecule, this would lead to a furan (B31954) substituted with two isocyanate groups.

Reaction Sequence:

Hydrazinolysis: Furan-COCl-NCO + N₂H₄ → Furan-CONHNH₂-NCO + HCl

Azide Formation: Furan-CONHNH₂-NCO + HNO₂ → Furan-CON₃-NCO + 2 H₂O

| Intermediate | Reagent | Final Product (before rearrangement) | Potential Transformation |

| 4-isocyanatofuran-3-carbohydrazide | Sodium Nitrite / Acid | 4-isocyanatofuran-3-carbonyl azide | Curtius Rearrangement wikipedia.orgrsc.org |

Dual Functional Group Reactivity and Chemoselectivity

The presence of two distinct electrophilic functional groups on the same furan scaffold introduces the challenge and opportunity of chemoselectivity. The differing reactivity of the isocyanate and the carbonyl chloride allows for the selective derivatization of one group in the presence of the other.

Differential Reactivity of Isocyanate versus Carbonyl Chloride

Both the carbonyl carbon of the acyl chloride and the central carbon of the isocyanate are electrophilic. However, the acyl chloride is generally considered the more reactive of the two towards strong nucleophiles like amines or water. The high electrophilicity of the acyl chloride's carbon atom is due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. libretexts.org Nucleophilic attack on this center leads to a rapid addition-elimination reaction.

Isocyanates are also electrophilic and react with nucleophiles, but the mechanism involves nucleophilic addition across the C=N bond. rsc.org While highly reactive, they are typically less susceptible to hydrolysis and alcoholysis than acyl chlorides under neutral or acidic conditions. The relative reactivity can be influenced by steric hindrance and the electronic properties of the furan ring.

Comparative Reactivity:

| Functional Group | Relative Electrophilicity | Typical Reaction with Nucleophiles |

| Carbonyl Chloride | Very High libretexts.org | Nucleophilic Acyl Substitution (Addition-Elimination) |

| Isocyanate | High rsc.org | Nucleophilic Addition |

Strategies for Selective Derivatization of Each Functional Group

Exploiting the differential reactivity is key to the selective modification of this compound.

Selective Reaction at the Carbonyl Chloride: To target the acyl chloride, the reaction can be carried out with a nucleophile at low temperatures. For instance, adding one equivalent of an amine or alcohol at a reduced temperature (e.g., 0 °C or below) would favor the formation of the corresponding amide or ester, leaving the isocyanate group untouched. The higher activation energy generally required for the isocyanate reaction allows for this kinetic control.

Selective Reaction at the Isocyanate: While the acyl chloride is more generally reactive, specific catalysts can be used to promote reactions at the isocyanate center. For example, tertiary amines or certain organometallic compounds are known to catalyze the reaction of isocyanates with alcohols to form carbamates. nih.gov By first converting the acyl chloride to a less reactive group (e.g., an ester) and then applying an isocyanate-specific catalyst, selective derivatization can be achieved. Another approach involves using nucleophiles that have a higher affinity for isocyanates, although these are less common.

Competitive Reaction Pathways

When this compound is treated with a nucleophile capable of reacting with both functional groups (e.g., an amino alcohol or hydrazine), a mixture of products is possible due to competitive reaction pathways.

With an Amino Alcohol (e.g., ethanolamine): The outcome depends on which nucleophilic center of the reagent reacts first and at which electrophilic site. The amine group is generally more nucleophilic than the hydroxyl group. Therefore, the primary amine will likely attack the more reactive acyl chloride first, leading to an N-(2-hydroxyethyl)-4-isocyanatofuran-3-carboxamide. A secondary reaction could involve the hydroxyl group attacking the isocyanate of another molecule, leading to polymerization.

With Hydrazine: As a potent difunctional nucleophile, hydrazine's initial attack will overwhelmingly favor the acyl chloride to form the carbohydrazide. Subsequent reactions would depend on stoichiometry and conditions.

The product distribution in these competitive scenarios is highly dependent on factors such as reaction temperature, solvent polarity, stoichiometry of the reagents, and the presence of any catalysts. Careful control of these parameters is essential to direct the reaction towards a desired product.

Furan Ring Transformations and Substitutions

Electrophilic Aromatic Substitution on the Furan Ring

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds. Furan, being an electron-rich heterocycle, generally undergoes electrophilic substitution more readily than benzene. pearson.comchemicalbook.com The preferred sites of attack are the C2 and C5 positions, as the cationic intermediates formed during substitution at these positions are more stabilized by resonance. quora.comquora.com

However, in the case of this compound, the furan ring is heavily deactivated towards electrophilic attack. Both the isocyanate (-NCO) and the carbonyl chloride (-COCl) groups are strong electron-withdrawing groups. They pull electron density away from the furan ring through both inductive and resonance effects. This substantial decrease in the nucleophilicity of the furan ring makes electrophilic aromatic substitution reactions highly unlikely to occur under standard conditions. rsc.orgrsc.org Any potential electrophilic attack would be significantly slower compared to furan or even monosubstituted furans with deactivating groups.

Should a reaction be forced under harsh conditions, the directing effects of the existing substituents would need to be considered. The isocyanate group at C4 and the carbonyl chloride at C3 would direct incoming electrophiles to the remaining open positions, C2 and C5. Predicting the precise regioselectivity would be complex due to the competing influences of the two deactivating groups.

Diels-Alder Reactions of the Furan Diene System

The furan ring can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. zbaqchem.com The reactivity of furan in Diels-Alder reactions is influenced by the electronic nature of its substituents. Electron-donating groups on the furan ring generally increase the rate of reaction, while electron-withdrawing groups decrease it. rsc.orgrsc.org This is because electron-withdrawing groups lower the energy of the highest occupied molecular orbital (HOMO) of the diene, leading to a larger energy gap with the lowest unoccupied molecular orbital (LUMO) of the dienophile.

Given the presence of the strongly electron-withdrawing isocyanate and carbonyl chloride groups, this compound is expected to be a very poor diene in Diels-Alder reactions. rsc.orgrsc.org Its reactivity would be significantly diminished compared to unsubstituted furan or furan derivatives bearing electron-donating or weakly electron-withdrawing substituents. To achieve a Diels-Alder reaction with this compound, a highly reactive dienophile, possibly one with strong electron-donating groups (an inverse-electron-demand Diels-Alder reaction), or the use of high pressure or Lewis acid catalysis might be necessary.

The table below illustrates the general effect of substituent electronics on the rate of Diels-Alder reactions in furan derivatives, providing a qualitative prediction for the reactivity of this compound.

| Furan Derivative | Substituent Type | Expected Diels-Alder Reactivity |

| 2-Methylfuran | Electron-donating | Enhanced |

| Furan | Unsubstituted | Moderate |

| 2-Bromofuran | Weakly electron-withdrawing | Diminished |

| This compound | Strongly electron-withdrawing | Severely Diminished |

Ring-Opening or Rearrangement Pathways under Specific Conditions

The furan ring, despite its aromaticity, is susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids. acs.orgresearchgate.net Acid-catalyzed ring-opening of furans typically involves protonation of the ring, followed by nucleophilic attack, leading to the formation of 1,4-dicarbonyl compounds or other linear structures. acs.org The stability of the furan ring is lower than that of benzene, making it more prone to such reactions. chemicalbook.com

For this compound, the presence of two deactivating groups would make the initial protonation of the furan ring more difficult than for unsubstituted furan. However, the carbonyl chloride and isocyanate functionalities introduce additional reactive sites. The carbonyl chloride is susceptible to hydrolysis, which could potentially be followed by decarboxylation under certain conditions. The isocyanate group is also highly reactive towards nucleophiles, including water and alcohols.

Under specific conditions, such as in the presence of strong nucleophiles or under photolytic conditions, complex reaction pathways involving either the functional groups or the furan ring itself could be envisaged. For instance, nucleophilic attack on the carbonyl chloride is a probable reaction. It is also conceivable that under certain catalytic conditions, intramolecular reactions between the two functional groups or with the furan ring could lead to rearrangement products. However, without specific experimental data, these potential pathways remain speculative. The initial product of furan oxidation in biological systems is the reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial, which points to the inherent potential for the furan ring to undergo oxidative ring-opening. nih.gov

Synthetic Utility and Applications in Complex Molecular Architectures

4-Isocyanatofuran-3-carbonyl Chloride as a Versatile Building Block

The hypothetical structure of this compound suggests its potential as a powerful building block in organic synthesis. The presence of two distinct reactive sites on a rigid furan (B31954) core could offer chemists a platform for creating diverse molecular scaffolds.

Construction of Novel Heterocyclic Systems

The dual electrophilic nature of this compound would theoretically allow for cycloaddition and condensation reactions with a variety of nucleophiles to construct novel heterocyclic systems. For instance, reaction with binucleophiles containing amine and hydroxyl or thiol groups could lead to the formation of fused furan-heterocycles. The isocyanate group could react with an amine, followed by intramolecular cyclization of the resulting urea (B33335) with the acyl chloride, or vice-versa. The specific reaction pathway and resulting heterocyclic system would depend on the nature of the binucleophile and the reaction conditions employed.

Scaffold for Multi-Substituted Furan Derivatives

The furan ring serves as a core scaffold that can be further functionalized. Following the reaction of the isocyanate and acyl chloride moieties, the furan ring itself could potentially undergo further electrophilic substitution or other modifications, leading to a wide array of multi-substituted furan derivatives. The specific substitution pattern would be directed by the electronic nature of the substituents introduced at positions 3 and 4.

Synthesis of Bioactive Compounds Precursors

Many biologically active compounds contain furan and nitrogen-containing heterocyclic moieties. The unique combination of functional groups in this compound makes it an intriguing, albeit theoretical, precursor for such molecules.

Incorporation into Nitrogen-Containing Heterocycles (e.g., Pyrimidines, Thiazoles)

In theory, this compound could be utilized in the synthesis of furan-annulated pyrimidines or as a building block for furan-substituted thiazoles. For example, the acyl chloride could react with a suitable thiourea (B124793) derivative, followed by cyclization to form a thiazole (B1198619) ring. Similarly, reaction with amidines could potentially lead to pyrimidine (B1678525) structures. However, no such reactions have been reported in the scientific literature for this specific compound.

Precursors for Polyfunctionalized Natural Product Analogs

Natural products often possess complex, polyfunctionalized structures. A versatile building block like this compound could theoretically be employed in the synthesis of analogs of furan-containing natural products. By introducing diverse functionalities through the isocyanate and acyl chloride groups, chemists could systematically modify a natural product's structure to study structure-activity relationships.

Material Science Applications as a Monomer or Cross-linker Precursor

The bifunctional nature of this compound also suggests its potential, though unexplored, application in material science. The two reactive groups could enable its use as a monomer for polymerization or as a cross-linking agent to modify the properties of existing polymers. For instance, polymerization with diols or diamines could lead to novel polyesters or polyamides with a furan unit in the backbone, potentially imparting unique thermal or mechanical properties to the resulting material.

Formation of Polyurethanes or Polyureas with Furan Scaffolds

The synthesis of polyurethanes and polyureas relies on the step-growth polymerization of monomers bearing at least two reactive functional groups. In the case of this compound, the isocyanate (-NCO) and carbonyl chloride (-COCl) groups provide the necessary reactivity to engage in polycondensation reactions.

The isocyanate group is well-known for its efficient reaction with alcohols to form urethane (B1682113) linkages and with amines to form urea linkages. nih.govmdpi.com These reactions are typically carried out in solution at moderate temperatures and may be facilitated by catalysts. nih.gov The carbonyl chloride group, while also reactive towards alcohols and amines, offers a distinct reactivity profile.

The presence of a furan ring in the polymer backbone, introduced by this monomer, is a significant feature. Furan-containing polymers are gaining attention as they can be derived from renewable biomass resources. mdpi.comresearchgate.net Furthermore, the furan moiety itself can participate in post-polymerization modifications, most notably the Diels-Alder reaction, which allows for the creation of cross-linked or functionalized materials. nih.govnih.gov

For instance, furan-bearing polyurethanes have been synthesized by reacting furan-containing diols with various diisocyanates. nih.gov The reaction progress can be monitored by techniques such as IR spectroscopy, observing the disappearance of the characteristic isocyanate absorption band around 2250 cm⁻¹. nih.gov Similarly, bio-based polyureas with furan rings in the main chain have been synthesized through the polyaddition of 2,5-bis(aminomethyl)furan (B21128) with diisocyanates. mdpi.com

The following table outlines the general reaction conditions for the formation of furan-containing polyurethanes, which can be extrapolated to the potential use of this compound with appropriate co-monomers.

| Parameter | Polyurethane Synthesis | Polyurea Synthesis |

| Co-monomer | Diols or Polyols | Diamines or Polyamines |

| Reaction Type | Polyaddition | Polyaddition |

| Typical Solvents | Acetone, Dimethylformamide (DMF) | Dimethylacetamide (DMAc) |

| Temperature | 60 °C | Room Temperature to 60 °C |

| Catalyst | Often not required, but can be used | Generally not required |

| Monitoring Technique | IR Spectroscopy (disappearance of -NCO peak) | Spectroscopic methods |

Development of Advanced Polymer Architectures

The incorporation of the furan moiety from this compound into a polymer backbone opens avenues for the creation of advanced polymer architectures. The furan ring can act as a diene in the Diels-Alder reaction, a powerful and reversible cycloaddition reaction. nih.gov This allows for the development of self-healing polymers, where the reversible nature of the Diels-Alder reaction can be thermally triggered to repair damage. nih.govresearchgate.net

By reacting a furan-containing polymer with a bismaleimide, a cross-linked network can be formed. mdpi.comnih.gov The thermal reversibility of the furan-maleimide Diels-Alder adduct allows the material to be de-crosslinked upon heating and re-crosslinked upon cooling, a property highly desirable for recyclable thermosets and self-healing materials. nih.gov

Furthermore, furan-based polymers are being explored for a range of advanced applications, from electronics and biomedical devices to high-performance composites for the automotive and aerospace sectors. boku.ac.atgminsights.com The ability to precisely control the polymer structure through the use of functional monomers like this compound is key to tuning the material properties for these demanding applications. For example, the synthesis of gradient copolymers with sequence control has been demonstrated using furan-protected maleimide (B117702), showcasing the potential for creating polymers with highly specific and tunable properties. rsc.org

The table below summarizes some of the advanced polymer architectures that could potentially be developed using furan-containing building blocks.

| Architecture | Synthetic Strategy | Key Feature | Potential Application |

| Self-Healing Polymers | Reversible Diels-Alder reaction between furan and maleimide groups | Thermally reversible cross-linking | Coatings, adhesives, structural components |

| Recyclable Thermosets | Diels-Alder chemistry for network formation | De-crosslinking upon heating | Automotive parts, electronic components |

| Gradient Copolymers | Controlled polymerization with furan-functionalized monomers | Tunable sequence and properties | Advanced coatings, drug delivery systems |

| Functionalized Polymers | Post-polymerization modification via Diels-Alder reaction | Introduction of various functionalities | Biomedical devices, sensors |

Mechanistic Investigations and Computational Chemistry Studies

Elucidation of Reaction Mechanisms for Key Transformations

The presence of two distinct electrophilic sites in 4-isocyanatofuran-3-carbonyl chloride—the carbon atom of the isocyanate group and the carbon atom of the carbonyl chloride group—governs its reactivity towards nucleophiles. The furan (B31954) ring itself, being an electron-rich aromatic system, modulates the reactivity of these functional groups.

The isocyanate group (-N=C=O) is well-known for its susceptibility to nucleophilic attack at the central carbon atom. The general mechanism for the reaction of an isocyanate with a nucleophile, such as an alcohol (R'-OH) to form a carbamate (B1207046) (urethane), proceeds through a nucleophilic addition. The reaction can be catalyzed by both acids and bases.

In the context of this compound, the electron-withdrawing nature of the adjacent carbonyl chloride and the furan ring's oxygen atom is expected to enhance the electrophilicity of the isocyanate carbon, thereby increasing its reactivity. The accepted mechanism for nucleophilic attack on an isocyanate involves the initial formation of a tetrahedral intermediate, followed by proton transfer to the nitrogen atom. nih.gov

The reaction pathway can be summarized as follows:

Nucleophilic Attack: The nucleophile (e.g., an alcohol or amine) attacks the electrophilic carbon of the isocyanate group.

Formation of a Tetrahedral Intermediate: This results in a transient, zwitterionic intermediate.

Proton Transfer: A proton is transferred from the nucleophile to the nitrogen atom of the isocyanate, leading to the final addition product.

The presence of an electron-withdrawing group, such as the carbonyl chloride at the 3-position of the furan ring, increases the partial positive charge on the isocyanate carbon, making it more susceptible to nucleophilic attack. nih.gov This generally leads to faster reaction rates compared to isocyanates with electron-donating substituents.

The carbonyl chloride group (-COCl) is a classic acylating agent and undergoes nucleophilic acyl substitution. The mechanism typically involves a two-step addition-elimination pathway.

Nucleophilic Addition: A nucleophile adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate.

Elimination of the Leaving Group: The carbonyl group reforms by eliminating the chloride ion, which is an excellent leaving group.

When both the isocyanate and carbonyl chloride groups are present, a competition between the two reactive sites for the nucleophile will occur. The selectivity of the reaction will depend on the nature of the nucleophile, the reaction conditions (temperature, solvent), and the relative reactivity of the two functional groups. Generally, isocyanates are more reactive towards nucleophiles like alcohols and amines than acyl chlorides under neutral or basic conditions.

Kinetic Studies of Reactivity Profiles

Kinetic studies are essential for quantifying the reactivity of this compound and understanding the factors that influence the rates of its reactions.

The rate law can be expressed as: Rate = k[Isocyanate][Nucleophile]

The rate constant, k, is influenced by the electronic and steric nature of the substituents on both the isocyanate and the nucleophile. For this compound, the electron-withdrawing groups are expected to lead to a larger rate constant compared to a simple alkyl or aryl isocyanate.

Activation parameters, such as the activation energy (Ea) and the pre-exponential factor (A), can be determined by studying the temperature dependence of the rate constant using the Arrhenius equation. These parameters provide further insight into the reaction mechanism.

Table 1: Representative Kinetic Data for Phenyl Isocyanate Reactions This table provides general kinetic data for a related compound, phenyl isocyanate, to illustrate typical values. Specific data for this compound is not available.

| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, L mol⁻¹ s⁻¹) |

| n-Butanol | Toluene | 25 | 1.2 x 10⁻⁴ |

| Aniline | Diethyl Ether | 20 | 2.9 x 10⁻¹ |

The solvent can have a significant impact on the rates of both isocyanate addition and carbonyl chloride substitution reactions. Polar aprotic solvents can stabilize the charged intermediates and transition states, potentially accelerating the reaction. Protic solvents, such as alcohols, can participate in the reaction as nucleophiles and can also solvate the reactants and intermediates through hydrogen bonding, which can affect the reaction rate in a complex manner.

For isocyanate reactions, solvents that can form hydrogen bonds with the isocyanate group can either activate it for nucleophilic attack or deactivate it by blocking the reaction site, depending on the specific interactions. acs.org The choice of solvent is therefore a critical parameter in controlling the outcome and rate of reactions involving this compound.

Computational Chemistry and Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure, reactivity, and reaction mechanisms of molecules like this compound. researchgate.netuobaghdad.edu.iqresearchgate.net DFT calculations can provide valuable insights that complement experimental studies.

DFT calculations can be used to:

Determine Molecular Geometry: Optimize the ground-state geometry of the molecule to understand its three-dimensional structure.

Analyze Electronic Properties: Calculate properties such as molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and atomic charges. mdpi.com These analyses can identify the most electrophilic sites and predict the regioselectivity of nucleophilic attack. For this compound, DFT would likely confirm the high electrophilicity of the isocyanate and carbonyl carbons.

Model Reaction Pathways: Map the potential energy surface for the reactions of the isocyanate and carbonyl chloride groups with various nucleophiles. This allows for the calculation of activation energies and the identification of transition state structures, providing a detailed picture of the reaction mechanism. scite.ai

Table 2: Illustrative DFT-Calculated Parameters for Furan Derivatives This table presents typical parameters that can be obtained from DFT calculations on furan-containing molecules. Specific data for this compound would require dedicated computational studies.

| Parameter | Description | Typical Information Gained |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons and the most likely site for nucleophilic attack. |

| Electrostatic Potential | Distribution of charge on the molecular surface | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| Activation Energy (Ea) | The energy barrier for a reaction | Allows for the comparison of the feasibility of different reaction pathways. |

Through such computational studies, a deeper understanding of the factors controlling the reactivity and selectivity of this compound can be achieved, guiding its synthetic applications.

Prediction of Reactivity and Selectivity

The reactivity of this compound is dictated by the electrophilic nature of the carbon atoms in the isocyanate (-N=C=O) and acyl chloride (-COCl) groups. Computational models, such as those employing Density Functional Theory (DFT), can predict the relative reactivity of these two sites. Molecular orbital calculations, specifically the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), would likely indicate significant electron deficiency at both the isocyanate and acyl chloride carbons, marking them as primary targets for nucleophilic attack.

The selectivity of a reaction with a nucleophile would depend on both the nature of the nucleophile and the reaction conditions. Hard nucleophiles are predicted to preferentially attack the harder electrophilic center of the acyl chloride, while softer nucleophiles might show a preference for the isocyanate carbon. The furan ring itself, being an electron-rich aromatic system, influences the electronic properties of the attached functional groups through resonance and inductive effects, which can be quantified through computational analysis of electron density distribution.

Predicted Reactivity Parameters:

| Parameter | Predicted Value/Characteristic | Method of Prediction |

| LUMO Energy | Low | DFT Calculations |

| Partial Atomic Charge (Acyl Carbon) | Highly Positive | Natural Bond Orbital (NBO) Analysis |

| Partial Atomic Charge (Isocyanate Carbon) | Positive | Natural Bond Orbital (NBO) Analysis |

| Preferred Nucleophilic Attack Site | Dependent on Nucleophile Hardness/Softness | Frontier Molecular Orbital (FMO) Theory |

Transition State Analysis for Isocyanate and Acyl Chloride Reactions

Transition state theory is a cornerstone of computational chemistry for elucidating reaction mechanisms. For this compound, transition state analysis would be crucial in understanding the kinetics and thermodynamics of its reactions. For instance, in a reaction with an alcohol, two primary pathways are possible: formation of a carbamate via attack at the isocyanate, and formation of an ester via attack at the acyl chloride.

Computational chemists can model the potential energy surface for both reaction pathways to locate the transition state structures. The calculated activation energies for each pathway would reveal the kinetic product of the reaction. These calculations often involve sophisticated methods to account for solvent effects, which can significantly influence reaction barriers. A comparative study of the transition states for the reactions of isocyanates and acyl chlorides reveals that the geometry and energy of the transition state can be influenced by factors such as the attacking nucleophile and the presence of catalysts. nih.gov

Hypothetical Transition State Analysis Data:

| Reaction Pathway | Nucleophile | Calculated Activation Energy (kcal/mol) | Transition State Geometry |

| Carbamate Formation | Methanol | Value would be determined by calculation | Tetrahedral intermediate at isocyanate carbon |

| Ester Formation | Methanol | Value would be determined by calculation | Tetrahedral intermediate at acyl carbon |

Exploration of Electronic Structure and Bonding Characteristics

The electronic structure and bonding of this compound are fundamental to its reactivity. The furan ring introduces a degree of aromaticity and possesses a π-electron system that can interact with the π systems of the isocyanate and carbonyl groups. Computational methods like Atoms in Molecules (AIM) theory can be employed to analyze the electron density and characterize the nature of the chemical bonds within the molecule, including bond critical points and bond paths.

The electronic interplay between the furan ring and the two functional groups is a key area of interest. The electron-withdrawing nature of the isocyanate and acyl chloride groups is expected to decrease the electron density of the furan ring, influencing its aromatic character and its susceptibility to electrophilic or nucleophilic attack. Natural Bond Orbital (NBO) analysis can provide further insights into the delocalization of electron density and the nature of the orbital interactions between the furan ring and its substituents.

Key Electronic and Bonding Features:

| Feature | Description | Computational Tool |

| Electron Density Distribution | Asymmetric, with high density on oxygen and nitrogen atoms and low density on electrophilic carbons. | DFT, NBO Analysis |

| Bonding Character | Covalent bonding with significant ionic character in the C-Cl and C=O bonds. | AIM Theory |

| Orbital Interactions | Conjugation between the furan π-system and the p-orbitals of the carbonyl and isocyanate groups. | NBO Analysis |

Advanced Synthetic Strategies and Methodological Innovations

Catalytic Activation and Modulation of Reactivity

Detailed investigations into the catalytic activation of 4-Isocyanatofuran-3-carbonyl chloride are absent from current scholarly publications. The compound's dual reactive sites—the isocyanate and the acyl chloride—present a complex substrate for selective catalysis. However, the specific methodologies that would enable such control have not been documented.

Organocatalytic Approaches

There is no available research describing the use of organocatalysts to mediate reactions involving this compound. Organocatalysis, which utilizes small organic molecules to accelerate chemical transformations, is a broad field with many potential applications. Nevertheless, its specific application to the synthesis or subsequent reactions of this particular furan (B31954) derivative has not been reported.

Transition Metal-Catalyzed Transformations

Similarly, a review of the literature shows no studies on transition metal-catalyzed transformations utilizing this compound. While transition metals are frequently used to catalyze reactions involving isocyanates and acyl chlorides, such as cross-coupling or carbonylation reactions, no examples specifically employing this furan-based compound have been published.

Stereoselective Synthesis Utilizing this compound

The application of this compound in the field of stereoselective synthesis is another area with no available research findings. This includes its potential use as a building block in the synthesis of chiral molecules or as a chiral auxiliary itself.

Asymmetric Transformations and Chiral Auxiliary Applications

There are no documented instances of this compound being used in asymmetric transformations or as a chiral auxiliary. Chiral auxiliaries are crucial tools in stereochemistry for controlling the stereochemical outcome of a reaction, but the utility of this specific compound for such purposes has not been explored in the literature.

Enantioselective Catalysis

No research is available on the use of enantioselective catalysis in either the synthesis of this compound derivatives or in reactions where it is a substrate. Such studies would be essential for producing enantiomerically pure products, which is critical in fields like medicinal chemistry.

Flow Chemistry Applications for Efficient Synthesis

The application of flow chemistry for the synthesis or modification of this compound has not been reported. Flow chemistry often provides advantages in terms of safety, efficiency, and scalability, particularly for reactions involving highly reactive intermediates. However, its potential benefits for handling this bifunctional compound have not been investigated in published literature.

Continuous Flow Processes for Production

Continuous flow chemistry, where reagents are pumped through a network of tubes or channels, offers a paradigm shift from conventional batch production. The small internal volume of flow reactors provides a superior surface-area-to-volume ratio, enabling rapid heat exchange and precise temperature control, which are critical for managing highly exothermic reactions often involved in the synthesis of isocyanates and acyl chlorides.

The synthesis of a molecule like this compound would likely involve a multi-step process. A hypothetical continuous flow setup could be envisioned where a precursor, such as 4-aminofuran-3-carboxylic acid, is sequentially functionalized. The first step might involve the conversion of the carboxylic acid to the acyl chloride. In a flow system, this can be achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be directly channeled into a subsequent reactor for the conversion of the amino group to an isocyanate.

For the isocyanate synthesis, flow chemistry is particularly advantageous. Traditional methods often employ hazardous reagents like phosgene (B1210022). In a continuous flow setup, phosgene can be generated in situ and consumed immediately, drastically minimizing the inventory of this toxic gas and enhancing process safety. acs.orgacs.org Alternatively, non-phosgene routes, such as the Curtius rearrangement of an acyl azide (B81097), can be safely implemented in a flow reactor. The potentially explosive acyl azide intermediate is generated and converted to the isocyanate in a continuous stream, preventing its accumulation to unsafe levels. google.com

A schematic representation of a potential continuous flow process is detailed below:

| Step | Reagents | Reactor Type | Key Advantages in Flow |

| 1. Acyl Chloride Formation | 4-aminofuran-3-carboxylic acid, Thionyl Chloride | Packed-bed or Coil Reactor | Excellent temperature control, rapid mixing, safe handling of corrosive reagents. |

| 2. Isocyanate Formation (Phosgene Route) | Intermediate from Step 1, Phosgene (in situ generated) | Microreactor | Minimized phosgene inventory, enhanced safety, precise stoichiometric control. |

| 3. Isocyanate Formation (Curtius Route) | Intermediate from Step 1 (as acyl azide), Heat | Heated Coil Reactor | Safe handling of explosive intermediates, controlled thermal rearrangement. |

Improved Reaction Control and Scalability

One of the most significant advantages of continuous flow technology is the enhanced reaction control it provides, which directly translates to improved scalability. In batch reactors, scaling up a reaction can lead to issues with heat and mass transfer, resulting in temperature gradients and localized concentration differences that can negatively impact reaction selectivity and yield. Flow reactors, due to their inherent design, mitigate these issues.

Reaction Control:

Temperature: The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat transfer. This is crucial for controlling the exothermicity of reactions such as the formation of acyl chlorides or the reaction of amines with phosgene. Precise temperature control minimizes the formation of byproducts and degradation of sensitive functional groups.

Mixing: Micromixers integrated into flow systems ensure rapid and efficient mixing of reagents. This is particularly important for fast reactions where mixing rates can be the limiting factor. Improved mixing leads to more uniform reaction conditions and better product quality.

Residence Time: In a flow reactor, the residence time of the reactants in the reaction zone can be precisely controlled by adjusting the flow rate and the reactor volume. This allows for fine-tuning of the reaction to maximize conversion and minimize side reactions.

Scalability:

Scaling up a continuous flow process is typically more straightforward than scaling up a batch process. Instead of increasing the size of the reactor, which can reintroduce heat and mass transfer limitations, scalability in flow chemistry is often achieved through "scaling out" or "numbering up," where multiple flow reactors are operated in parallel. This approach maintains the optimal reaction conditions established at the laboratory scale.

Alternatively, for larger production volumes, dedicated pilot and production-scale flow reactors with larger channel diameters can be employed. Studies on the scale-up of phosgenation reactions have demonstrated the successful implementation of T-shaped mixers in commercial-scale flow reactors, ensuring consistent mixing performance from lab to plant scale. researchgate.net

The table below summarizes key parameters that can be precisely controlled in a continuous flow synthesis of a molecule like this compound, and the impact of this control on the process.

| Parameter | Method of Control in Flow | Impact on Synthesis |

| Temperature | External heating/cooling of the reactor | Minimizes byproduct formation, prevents degradation of the furan ring and reactive functional groups. |

| Pressure | Back-pressure regulator | Allows for heating solvents above their boiling points, increasing reaction rates. |

| Mixing | Static mixers, microstructured reactors | Ensures rapid and homogeneous mixing of reagents, crucial for fast and selective reactions. |

| Stoichiometry | Precise control of pump flow rates | Accurate dosing of reagents, minimizing excess and improving atom economy. |

| Residence Time | Adjustment of flow rates and reactor volume | Optimizes reaction conversion and minimizes the formation of impurities. |

Future Research Directions and Perspectives

Exploration of Novel Reactivity Patterns

The dual reactivity of 4-isocyanatofuran-3-carbonyl chloride is its most defining characteristic. The acyl chloride is a highly reactive functional group, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. chemistrystudent.comcrunchchemistry.co.uk Similarly, the isocyanate group is a potent electrophile that reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively. wikipedia.orgresearchgate.netresearchgate.net

Future research should focus on leveraging this dual reactivity to uncover novel reaction pathways. A primary area of interest would be the investigation of intramolecular reactions . Depending on the reaction conditions and the nature of an added bifunctional reagent, controlled cyclization could lead to the formation of novel fused heterocyclic systems. For instance, reaction with a molecule containing both an alcohol and a secondary amine could initiate a cascade of reactions, potentially forming complex polycyclic structures in a single step. The study of such intramolecular processes is a significant area of organic chemistry, often leading to the efficient synthesis of complex molecules. masterorganicchemistry.comwikipedia.org

Another avenue for exploration is the selective and sequential functionalization of the two reactive sites. Due to the differing reactivity of the acyl chloride and the isocyanate, it should be possible to perform reactions on one group while leaving the other intact. This would allow for the stepwise construction of multifunctional molecules. A systematic study of the relative reaction rates with various nucleophiles would be essential for developing a predictable synthetic toolbox.

| Nucleophile (Nu-H) | Product from Acyl Chloride | Product from Isocyanate | Potential Application |

| Alcohol (R-OH) | Ester | Urethane (B1682113) (Carbamate) | Polymer synthesis, drug discovery |

| Amine (R-NH2) | Amide | Urea (B33335) | Polymer synthesis, bioactive molecules |

| Water (H2O) | Carboxylic Acid | Amine (via unstable carbamic acid) | Degradation studies, CO2 release |

| Thiol (R-SH) | Thioester | Thiocarbamate | Synthesis of sulfur-containing heterocycles |

This table outlines the expected products from the reaction of this compound with common nucleophiles, highlighting its potential for creating diverse molecular structures.

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of both acyl chlorides and isocyanates often involves hazardous reagents such as phosgene (B1210022) or its derivatives like triphosgene (B27547). youtube.comresearchgate.netacs.org A crucial future direction is the development of environmentally benign synthetic routes to this compound. This aligns with the growing emphasis on green chemistry in the synthesis of heterocyclic compounds. rasayanjournal.co.infrontiersin.org

Research should target phosgene-free methods for the conversion of a precursor, 4-aminofuran-3-carboxylic acid, into the target molecule. Non-phosgene methods for isocyanate synthesis, such as the Curtius, Hofmann, or Lossen rearrangements, or the use of safer carbonylating agents, should be investigated. researchgate.net For the acyl chloride synthesis, alternatives to traditional chlorinating agents, such as using catalytic methods, would be highly desirable.

| Green Chemistry Principle | Application to Synthesis of this compound |

| Prevent Waste | Develop high-yield, atom-economical reactions for each synthetic step. |

| Safer Chemicals | Replace hazardous reagents like phosgene and thionyl chloride with greener alternatives. |

| Energy Efficiency | Utilize microwave-assisted or mechanochemical methods to reduce energy consumption. |

| Renewable Feedstocks | Explore synthetic routes starting from bio-based furan (B31954) derivatives like furfural (B47365). nih.gov |

| Reduce Derivatives | Design a convergent synthesis that minimizes the use of protecting groups. |

This table maps the principles of green chemistry to potential strategies for the sustainable synthesis of the target compound and its precursors.

Integration into Automated Synthesis Platforms

The concept of "molecules on demand" is rapidly becoming a reality with the advent of automated synthesis platforms. foresight.orgchemistryworld.com These systems rely on a library of versatile building blocks that can be sequentially coupled to create complex molecules in a programmable fashion. researchgate.net The bifunctional nature of this compound makes it an ideal candidate for inclusion in such a library.

Future work should focus on adapting the reactivity of this molecule for automated synthesis. This would involve developing robust, high-yielding reaction protocols for the selective functionalization of either the isocyanate or the acyl chloride group on a solid support or in a flow chemistry setup. The orthogonality of the two groups is key here, allowing one to be used for attachment to a resin while the other is available for subsequent reactions. The development of such building blocks is crucial for accelerating the discovery of new drugs and materials. nih.govnih.gov

Design of Next-Generation Multifunctional Furan Building Blocks

The structure of this compound can serve as a blueprint for a new generation of multifunctional furan-based building blocks. researchgate.net By replacing the isocyanate and acyl chloride with other reactive functional groups, a diverse library of furan derivatives could be created, each with unique synthetic potential.

Future research should explore the synthesis of furan scaffolds with different combinations of reactive groups, such as:

An electrophilic group and a nucleophilic group.

Two different electrophilic groups with finely-tuned reactivity.

Groups that can participate in click chemistry or pericyclic reactions.

Functional groups that impart specific photophysical or electronic properties.

These next-generation building blocks could find applications in a wide range of fields, from the synthesis of novel polymers and dendrimers to the creation of functional materials for organic electronics. The furan core, derivable from biomass, makes these building blocks particularly attractive from a sustainability perspective. nih.gov

Q & A

Q. What controls are critical when assessing the biological activity of this compound derivatives?

- Methodology : Include:

- Positive controls : Known bioactive furan/isocyanate derivatives (e.g., antifungal agents).

- Negative controls : Inert analogs (e.g., methylated furans) to isolate the role of reactive groups.

- Solvent controls : Account for DMSO/ethanol cytotoxicity in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.